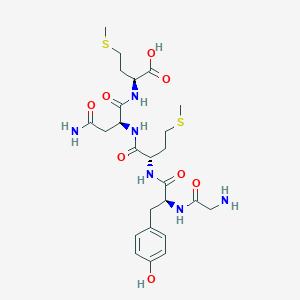

Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine

Description

Properties

CAS No. |

921192-45-2 |

|---|---|

Molecular Formula |

C25H38N6O8S2 |

Molecular Weight |

614.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C25H38N6O8S2/c1-40-9-7-16(29-23(36)18(28-21(34)13-26)11-14-3-5-15(32)6-4-14)22(35)31-19(12-20(27)33)24(37)30-17(25(38)39)8-10-41-2/h3-6,16-19,32H,7-13,26H2,1-2H3,(H2,27,33)(H,28,34)(H,29,36)(H,30,37)(H,31,35)(H,38,39)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

YYDVNQALEIIGBO-VJANTYMQSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast, to produce the peptide in large quantities.

Chemical Reactions Analysis

Synthetic Coupling Reactions

The peptide is synthesized via sequential coupling of protected amino acids. Key methods include:

Active Ester Coupling

-

Reagents : N-hydroxysuccinimide (NHS) esters, 2,4,5-trichlorophenyl esters.

-

Conditions : Reactions occur in dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C with tertiary amines (e.g., triethylamine).

-

Example :

N-(3-methyl-1-butyn-3-oxycarbonyl)-L-methionine reacts with L-asparaginyl-di-O-t-butyl-L-threoninate using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to form protected intermediates .

Mixed Anhydride Method

-

Reagents : Isobutyl chloroformate.

-

Conditions : Conducted in anhydrous DMF at -20°C to prevent racemization .

Hydrogenation

-

Reagent : H₂ gas with palladium on carbon (Pd/C).

-

Conditions : 80% acetic acid, room temperature, 2.5 hours.

Acidic Cleavage

-

Reagents : Trifluoroacetic acid (TFA), hydrogen fluoride (HF).

-

Conditions :

Enzymatic Hydrolysis

-

Enzymes : Dipeptidases (e.g., glycyl-L-leucine hydrolase) cleave at glycine-tyrosine bonds in vitro .

-

Specificity : Neutral dipeptides are hydrolyzed rapidly, but glycyl-L-histidine and aspartic acid-containing peptides resist cleavage .

Chemical Hydrolysis

-

Conditions : Acidic (6M HCl, 110°C, 24 hours) or alkaline (pH 12, 60°C).

Table 2: Hydrolysis Rates of Selected Peptides

| Peptide | Enzyme/Reagent | Half-life (min) | Source |

|---|---|---|---|

| Glycyl-L-tyrosine | Plasma peptidases | 3.4 | |

| L-Alanyl-L-glutamine | Renal dipeptidases | 3.8 |

Oxidation of Methionine

Racemization

-

Risk Factors : High pH (>9), prolonged coupling times.

-

Mitigation : Use low temperatures (-20°C) and optimized coupling reagents (e.g., HBTU) .

Tyrosine Phenolic Group

Asparagine Amide

Scientific Research Applications

Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine has various applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide in treating diseases.

Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, the methionine residues may play a role in redox regulation, while the tyrosine residue can be involved in phosphorylation events.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Sequence Length and Complexity: Gly-Tyr-Met-Asn-Met (5 residues) is shorter and less complex than most evidence-derived peptides, which range from 6 to over 20 residues (e.g., 2720.33 g/mol in ).

Amino Acid Composition: Methionine frequency: Gly-Tyr-Met-Asn-Met contains two methionine residues, a feature shared with compounds in and . Methionine-rich peptides are prone to oxidation but critical in metal-binding and antioxidant roles. Tyrosine and asparagine: The hydroxyl group of tyrosine (present in ) contributes to hydrogen bonding, while asparagine (in ) may stabilize tertiary structures via side-chain interactions.

Physicochemical Properties: Molecular weight: Gly-Tyr-Met-Asn-Met (~614 g/mol) is significantly smaller than most evidence-derived peptides, suggesting higher membrane permeability and bioavailability.

Functional Implications :

- Sulfur content : Both Gly-Tyr-Met-Asn-Met and contain methionine, which could confer redox activity or susceptibility to oxidative degradation.

- Charge profile : Unlike peptides with charged residues (e.g., arginine in , lysine in ), Gly-Tyr-Met-Asn-Met is relatively neutral, impacting its interaction with charged biomolecules.

Biological Activity

Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine is a pentapeptide composed of five amino acids: glycine, tyrosine, methionine, asparagine, and methionine. This compound has garnered interest due to its potential biological activities, particularly in the context of protein synthesis, enzyme interactions, and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The biological activity of this compound can be attributed to its constituent amino acids, each contributing unique properties:

- Glycine : Known for its role in protein synthesis and as a neurotransmitter.

- Tyrosine : Precursor for neurotransmitters and hormones; involved in stress response.

- Methionine : Essential for methylation processes and as a precursor for cysteine.

- Asparagine : Important for protein synthesis and cellular metabolism.

Enzymatic Interactions

Research indicates that aminoacyl-tRNA synthetases (ARSs) play a crucial role in the incorporation of amino acids into proteins. This compound may influence the activity of specific ARSs, affecting protein synthesis efficiency and accuracy. For instance, studies have shown that certain dipeptides can modulate the activity of ARSs by altering substrate affinity or enzyme kinetics .

Antioxidant Properties

Methionine has been noted for its antioxidant properties. The presence of methionine in this compound may enhance its ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related damage in cells .

Case Studies

- Protein Synthesis Enhancement : A study demonstrated that supplementation with methionine-rich peptides improved protein synthesis in shrimp models. The results indicated significant increases in growth performance and total antioxidant capacity when compared to control groups .

- Enzyme Activity Modulation : Research on dipeptidases revealed that certain peptide sequences could enhance enzymatic activity. Glycyl peptides were shown to be substrates for various dipeptidases, suggesting potential applications in enhancing metabolic processes .

Data Tables

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the tertiary structure of Glycyl-L-tyrosyl-L-methionyl-L-asparaginyl-L-methionine?

- Methodological Answer : X-ray crystallography is the gold standard for resolving tertiary structures of peptides. For example, the crystal structure of methionyl-tRNA synthetase (MetRS) bound to L-methionine was resolved at 1.8 Å resolution, revealing domain rearrangements and hydrophobic pocket formation upon ligand binding . For this peptide, similar approaches can be applied, including:

- Crystallization optimization : Use vapor diffusion methods with varied pH and ionic strength.

- Data collection : Synchrotron radiation sources enhance resolution for small peptides.

- Validation : Molecular dynamics (MD) simulations can corroborate crystallographic data by assessing side-chain flexibility.

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is preferred for sequence-specific assembly. Key steps include:

- Resin selection : Use Fmoc-protected Wang resin for acid-labile side-chain protection.

- Coupling efficiency : Monitor via Kaiser test or HPLC after each amino acid addition.

- Cleavage and purification : Employ trifluoroacetic acid (TFA) for resin cleavage, followed by reversed-phase HPLC (C18 column) with acetonitrile/water gradients.

Advanced Research Questions

Q. How can contradictions in binding affinity data between this compound and methionyl-tRNA synthetase (MetRS) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions or enzyme isoforms. To address this:

- Kinetic assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants under standardized buffer conditions (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl).

- Mutagenesis studies : Replace residues in the MetRS hydrophobic pocket (e.g., Tyr260, Leu13) to assess their role in peptide recognition .

- Cross-validation : Compare data across orthogonal methods (e.g., fluorescence polarization vs. enzymatic activity assays) .

Q. What computational approaches are effective in predicting the peptide’s interaction with enzymes involved in aminoacylation?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with MetRS crystal structures (PDB: 1PFU) to model binding poses. Focus on sulfur-π interactions between methionine residues and aromatic side chains .

- MD simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability and water-mediated hydrogen bonds at the active site.

- Machine learning : Train models on existing peptide-MetRS affinity data to predict mutations enhancing binding specificity .

Q. How can researchers assess the peptide’s stability under physiological conditions for in vitro studies?

- Methodological Answer :

- Degradation assays : Incubate the peptide in PBS (pH 7.4) at 37°C, sampling at 0, 6, 12, and 24 hours. Analyze via LC-MS to identify cleavage products (e.g., asparaginyl deamidation).

- Oxidative stability : Use Ellman’s reagent to quantify free thiol groups, indicating methionine oxidation. Add antioxidants (e.g., 1 mM DTT) if degradation exceeds 20% .

Data Analysis and Validation

Q. What strategies mitigate biases in peptide activity data derived from high-throughput screens?

- Methodological Answer :

- Normalization : Use Z-score transformation to account for plate-to-plate variability.

- Counter-screens : Test putative hits against unrelated enzymes (e.g., leucyl-tRNA synthetase) to exclude nonspecific binding.

- Dose-response curves : Calculate IC50 values with at least six concentrations (10 nM–100 µM) and nonlinear regression analysis (GraphPad Prism) .

Q. How can researchers leverage structural databases to design analogs of this compound?

- Methodological Answer :

- Database mining : Query Peptipedia v2.0 for homologous sequences with known bioactivity.

- Consensus motifs : Identify conserved residues (e.g., methionine in position 4) using Clustal Omega alignment.

- SAR studies : Substitute asparagine with glutamine to assess solubility changes via LogP calculations (ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.